molecular formula C9H9IO B14728878 2-Iodo-1-phenylpropan-1-one CAS No. 6084-15-7

2-Iodo-1-phenylpropan-1-one

Cat. No.: B14728878
CAS No.: 6084-15-7
M. Wt: 260.07 g/mol
InChI Key: VNLDDWAMUIGYCA-UHFFFAOYSA-N
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Description

2-Iodo-1-phenylpropan-1-one is an organic compound with the molecular formula C9H9IO It is a derivative of propiophenone, where an iodine atom is substituted at the alpha position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodo-1-phenylpropan-1-one can be synthesized through several methods. One common method involves the iodination of 1-phenylpropan-1-one using iodine and a suitable oxidizing agent such as tert-butyl hydroperoxide (TBHP) under controlled conditions . The reaction typically proceeds as follows:

  • Dissolve 1-phenylpropan-1-one in an appropriate solvent such as acetonitrile.
  • Add iodine and TBHP to the solution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, alternative methods such as the use of organohypervalent iodine reagents may be explored to avoid the drawbacks associated with traditional heavy metal oxidants .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-phenylpropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 2-iodo-1-phenylpropan-1-ol.

    Oxidation: Formation of 2-iodo-1-phenylpropanoic acid or other oxidized products.

Scientific Research Applications

2-Iodo-1-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-iodo-1-phenylpropan-1-one depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with cellular targets, leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2-Iodo-1-phenylpropan-1-one can be compared with other similar compounds such as:

    2-Bromo-1-phenylpropan-1-one: Similar reactivity but with bromine as the halogen.

    2-Chloro-1-phenylpropan-1-one: Less reactive compared to the iodine derivative.

    1-Phenyl-2-iodoethanone: A shorter carbon chain but similar reactivity due to the presence of iodine.

Properties

CAS No.

6084-15-7

Molecular Formula

C9H9IO

Molecular Weight

260.07 g/mol

IUPAC Name

2-iodo-1-phenylpropan-1-one

InChI

InChI=1S/C9H9IO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3

InChI Key

VNLDDWAMUIGYCA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)I

Origin of Product

United States

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